S-tert-Butyl thioacetate is a chemical compound classified as a thioester, specifically an ester of ethanethioic acid and tert-butyl alcohol. Its molecular formula is CHOS, and it is known by various names including t-butyl thiolacetate and ethanethioic acid S-tert-butyl ester. The compound appears as a colorless liquid with a characteristic odor, and it is primarily used in organic synthesis due to its reactivity and versatility in forming other chemical compounds.
S-tert-Butyl Thioacetate possesses a thioester group (C=O-S-C), which can be a useful functional group in organic synthesis. Thioesters can participate in various reactions, such as acylation, condensation, and cleavage reactions ScienceDirect. This suggests S-tert-Butyl Thioacetate might be a precursor for the synthesis of other organic molecules.
The tert-butyl group (C(CH3)3) in S-tert-Butyl Thioacetate is a common protecting group in organic chemistry. Protecting groups are used to temporarily mask reactive functional groups during a synthesis while allowing reactions at other desired sites on the molecule. Studying the reactivity and removal of the tert-butyl group in S-tert-Butyl Thioacetate could contribute to the development of more efficient protecting group strategies Chemical Reviews: .
S-tert-Butyl thioacetate exhibits biological activity that has been explored in various studies. It has been noted for its potential antimicrobial properties, as certain thioesters are known to exhibit activity against bacteria and fungi. Additionally, compounds similar to S-tert-butyl thioacetate have been investigated for their roles in biological pathways, including their potential as enzyme inhibitors or substrates in metabolic processes .
S-tert-Butyl thioacetate can be synthesized through several methods:
S-tert-Butyl thioacetate finds applications across various fields:
Studies on S-tert-butyl thioacetate have focused on its interactions with biological molecules and other chemicals. Research indicates that it can interact with enzymes and proteins, influencing their activity through mechanisms such as inhibition or modification of active sites. These interactions may provide insights into its potential therapeutic applications or toxicological effects .
S-tert-Butyl thioacetate shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| S-methyl thioacetate | CHOS | Smaller alkyl group; used primarily in flavorings |
| S-ethyl thioacetate | CHOS | Ethyl group offers different reactivity patterns |
| S-phenyl thioacetate | CHOS | Aromatic ring increases stability and alters reactivity |
| S-benzyl thioacetate | CHOS | Benzyl group enhances solubility in organic solvents |
S-tert-Butyl thioacetate is unique due to its bulky tert-butyl group, which affects its steric hindrance and reactivity compared to smaller alkyl or aromatic groups found in similar compounds. This characteristic makes it particularly useful in specific synthetic applications where larger groups are beneficial for selectivity or yield.
The compound S-tert-butyl thioacetate is systematically named according to International Union of Pure and Applied Chemistry nomenclature as S-tert-butyl ethanethioate [1] [2] [3]. This naming convention reflects the thioester functional group structure, where the sulfur atom is bonded to the tertiary butyl group and the carbonyl carbon of the acetyl moiety [1] [2]. The IUPAC name can also be expressed as ethanethioic acid S-tert-butyl ester [2] [4] [5], which emphasizes the ester linkage between ethanethioic acid and the tert-butyl group [2] [4]. Alternative systematic nomenclatures include ethanethioic acid, S-(1,1-dimethylethyl) ester [1] [2] [4] and S-(2-methyl-2-propanyl) ethanethioate [2], both of which specify the exact structural arrangement of the tert-butyl substituent [2].
S-tert-butyl thioacetate is recognized by numerous alternative names in chemical literature and commercial applications [1] [2] [4]. The most frequently encountered synonyms include t-butyl thiolacetate [1] [2] [6], thioacetic acid S-tert-butyl ester [4] [7] [5], and S-(tert-butyl) ethanethioate [1] [2] [4]. Additional common designations encompass 1-(tert-butylsulfanyl)ethan-1-one [1] [8], which describes the ketone-like structure, and the simplified formula representation CH₃C(O)SC(CH₃)₃ [1] [4] [7]. Commercial suppliers frequently utilize the notation S-tert-butyl thioacetate, 98% to indicate purity specifications [1] [2] [4]. The compound is also referenced as thioacetic acid S-(tert-butyl) ester in various chemical databases [4] [7] [5].
S-tert-butyl thioacetate possesses the empirical formula C₆H₁₂OS, indicating a molecular composition of six carbon atoms, twelve hydrogen atoms, one oxygen atom, and one sulfur atom [1] [9] [5]. The structural arrangement consists of an acetyl group (CH₃CO-) linked through a sulfur atom to a tert-butyl group ((CH₃)₃C-) [1] [9]. The linear formula representation is CH₃COSC(CH₃)₃ [9] [10], which illustrates the direct connectivity between the carbonyl carbon and the sulfur atom [9] [10]. The SMILES notation for this compound is CC(=O)SC(C)(C)C [8] [9] [10], providing a machine-readable description of the molecular structure [8] [9]. The InChI identifier is 1S/C6H12OS/c1-5(7)8-6(2,3)4/h1-4H3 [8] [9] [10], which serves as a unique structural identifier in chemical databases [8] [9].
The average molecular weight of S-tert-butyl thioacetate is 132.22 grams per mole [1] [9] [5], calculated from the natural abundance-weighted atomic masses of constituent elements [9] [5]. The monoisotopic mass, representing the mass of the molecule containing only the most abundant isotopes, is 132.060600 daltons [1] [11]. The isotopic distribution pattern exhibits characteristic peaks corresponding to different isotopic compositions [11]. The base peak (M+0) at mass-to-charge ratio 132.061 represents 100% relative abundance [11]. The M+1 isotopic peak appears at 133.061 with approximately 7.5% relative intensity, primarily due to carbon-13 incorporation [11]. The M+2 peak at 134.061 shows 4.7% relative abundance, mainly attributed to sulfur-34 and oxygen-18 isotopes [11].
| Isotopic Peak | Mass-to-Charge Ratio | Relative Abundance (%) | Primary Contributors |
|---|---|---|---|
| M+0 | 132.061 | 100.0 | ¹²C₆¹H₁₂¹⁶O³²S |
| M+1 | 133.061 | 7.5 | ¹³C substitution |
| M+2 | 134.061 | 4.7 | ³⁴S, ¹⁸O substitution |
S-tert-butyl thioacetate exhibits well-defined physical properties that characterize its behavior under standard conditions [8] [9] [10]. The boiling point ranges from 135 to 136 degrees Celsius at atmospheric pressure [8] [9] [10], indicating moderate volatility typical of organic thioesters [8] [9]. The density at 25 degrees Celsius is 0.927 grams per milliliter [8] [9] [10], demonstrating that the compound is less dense than water [8] [9]. The refractive index (n₂₀/D) measures 1.453 [8] [9] [10], which is consistent with organic compounds containing sulfur atoms [8] [9]. These properties collectively indicate that S-tert-butyl thioacetate exists as a liquid under ambient conditions [8] [9] [10].
| Physical Property | Value | Units | Conditions |
|---|---|---|---|
| Boiling Point | 135-136 | °C | 1 atm |
| Density | 0.927 | g/mL | 25°C |
| Refractive Index (n₂₀/D) | 1.453 | dimensionless | 20°C, D-line |
| Physical State | Liquid | - | Room temperature |
| Molecular Weight | 132.22 | g/mol | - |
S-tert-Butyl thioacetate exhibits a distinctive molecular architecture characterized by the thioester functional group where a sulfur atom serves as the connecting bridge between the acetyl moiety and the tert-butyl substituent [1] [2]. The compound possesses the molecular formula C₆H₁₂OS with a molecular weight of 132.22 g/mol [1]. The linear formula is represented as CH₃COSC(CH₃)₃, emphasizing the central sulfur atom that replaces the typical oxygen in conventional ester linkages [3].
The molecular geometry around the sulfur atom exhibits tetrahedral characteristics, consistent with sp³ hybridization. Computational models predict a rotatable bond count of 3, indicating moderate conformational flexibility [4]. The planar aromatic ring character of the carbonyl system combined with the tetrahedral geometry around the sulfur atom creates a hybrid structure that balances rigidity and dynamic behavior. Three-dimensional conformational analysis reveals that the tert-butyl group adopts a staggered configuration relative to the thioester group, minimizing steric strain and optimizing spatial arrangement [4].
The conformational preference has been extensively studied through quantum chemical calculations at the B3LYP/cc-pVTZ level of approximation, which demonstrate that the synperiplanar conformation is favored [5]. This conformation represents the syn orientation of the carbonyl double bond with respect to the sulfur-carbon single bond, belonging to the Cs point group of symmetry. The theoretical conformational structure analyses performed using density functional theory reveal significant stability differences between conformational isomers, with the syn form being substantially more stable than the anti forms [6].
Bond angle measurements from computational studies indicate specific geometric parameters that define the molecular structure. The sulfur-carbon bond lengths typically range from 1.781 to 1.805 Å, with the carbonyl carbon-sulfur bond being slightly shorter than the sulfur-tert-butyl carbon bond [7]. The molecular dynamics behavior of the tert-butyl groups shows characteristic motion patterns where the methyl groups undergo rapid rotation about their central axis perpendicular to the molecular plane [8].
Nuclear Magnetic Resonance spectroscopy provides definitive structural identification of S-tert-Butyl thioacetate through characteristic chemical shifts and coupling patterns. The proton Nuclear Magnetic Resonance spectrum displays distinctive signals that unambiguously confirm the molecular structure [9]. The tert-butyl protons typically appear as a sharp singlet around 1.18-1.32 ppm, representing the nine equivalent methyl protons of the tert-butyl substituent [10]. This chemical shift region is characteristic of tert-butyl groups attached to electronegative atoms such as sulfur.
The acetyl methyl group manifests as a distinct singlet in the range of 2.3-2.5 ppm, reflecting the deshielding effect of the adjacent carbonyl carbon. The exceptional narrow and intense Nuclear Magnetic Resonance signals observed for the tert-butyl group result from the three chemically identical methyl groups, which exhibit rapid internal motions that average magnetic environments [10]. The molecular dynamics behavior of tert-butyl groups in Nuclear Magnetic Resonance shows characteristic tunnel splitting and spin-lattice relaxation patterns that depend upon the height and shape of the hindering barrier to methyl rotation [8].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals additional structural details through carbonyl carbon resonances appearing around 195-200 ppm, characteristic of thioester carbonyls. The tert-butyl carbons typically resonate at 29-30 ppm for the methyl carbons and around 48-50 ppm for the quaternary carbon [11]. The acetyl methyl carbon appears around 30 ppm, distinguishable from the tert-butyl methyls through integration ratios and coupling patterns.
Temperature-dependent Nuclear Magnetic Resonance studies demonstrate the conformational dynamics of the molecule, with characteristic T₁ minimum around 165 K for tert-butyl-containing compounds [8]. The spin-lattice relaxation measurements provide insights into molecular tunneling frequencies and rotational barriers for the methyl groups within the tert-butyl substituent.
Infrared spectroscopy provides crucial functional group identification through characteristic vibrational frequencies. The most prominent feature in the infrared spectrum is the strong carbonyl stretching vibration typically observed around 1690-1700 cm⁻¹, which is characteristic of thioester carbonyls [12]. This frequency is slightly lower than conventional ester carbonyls due to the reduced electronegativity of sulfur compared to oxygen, leading to altered electron density distribution around the carbonyl group.
The carbon-hydrogen stretching vibrations appear in the typical aliphatic region around 2850-3000 cm⁻¹, with multiple overlapping bands corresponding to the methyl groups of both the acetyl and tert-butyl moieties [13]. The asymmetric and symmetric stretching modes of the methyl groups create complex splitting patterns in this region. Additional characteristic bands include carbon-sulfur stretching vibrations in the 600-800 cm⁻¹ region, though these are often weaker and may overlap with other skeletal vibrations.
Mass spectrometry analysis reveals distinctive fragmentation patterns that confirm the molecular structure and provide molecular weight verification. The molecular ion peak appears at m/z 132, corresponding to the molecular weight of S-tert-Butyl thioacetate [14] [15]. Characteristic fragmentation includes loss of the tert-butyl group (loss of 57 mass units) to give m/z 75, and loss of the acetyl group (loss of 43 mass units) to give m/z 89. The base peak often appears at m/z 43, corresponding to the acetyl cation (CH₃CO⁺), which is a stable fragment ion commonly observed in acetyl-containing compounds.
Electron ionization mass spectrometry shows additional fragmentation pathways including the formation of tert-butyl cation at m/z 57 and various rearrangement ions. The fragmentation pattern provides structural confirmation through the characteristic loss of specific functional groups and the formation of stable carbocation intermediates. High-resolution mass spectrometry confirms the exact molecular formula through precise mass measurements, typically showing the molecular ion at 132.06100 Da [16].
The structural comparison between S-tert-Butyl thioacetate and its oxygen analog, tert-butyl acetate, reveals fundamental differences arising from the substitution of sulfur for oxygen in the ester linkage. The molecular formulas differ by the heteroatom composition: C₆H₁₂OS for the thioester versus C₆H₁₂O₂ for the conventional ester [17] [18]. This substitution results in a molecular weight increase from 116.16 g/mol for tert-butyl acetate to 132.22 g/mol for S-tert-Butyl thioacetate, reflecting the higher atomic mass of sulfur compared to oxygen.
The physical properties demonstrate significant variations between the sulfur and oxygen analogs. The boiling point of S-tert-Butyl thioacetate (135-136°C) is substantially higher than that of tert-butyl acetate (98°C) [17] [18]. This difference reflects the stronger intermolecular forces present in the thioester due to the larger, more polarizable sulfur atom. The density also increases from 0.866 g/mL for the oxygen analog to 0.927 g/mL for the sulfur analog, consistent with the higher molecular weight and altered molecular packing [1] [19].
Chemical reactivity patterns differ significantly between the two analogs. The thioester demonstrates enhanced stability under basic conditions compared to the conventional ester, which is attributed to the reduced electrophilicity of the carbonyl carbon when bonded to sulfur rather than oxygen [20]. The sulfur atom's lower electronegativity compared to oxygen results in reduced electron withdrawal from the carbonyl carbon, making it less susceptible to nucleophilic attack. This property makes S-tert-Butyl thioacetate particularly valuable as a protecting group in synthetic chemistry where stability under basic conditions is required.
The partition coefficient (LogP) values also reflect the altered hydrophobic character, with S-tert-Butyl thioacetate showing a LogP of 2.064 compared to 1.76 for tert-butyl acetate [21] [18]. This increased lipophilicity results from the larger sulfur atom and altered electronic distribution, affecting solubility profiles and membrane permeability characteristics. The topological polar surface area of 42.37 Ų for the thioester suggests moderate membrane permeability potential [22].
Spectroscopic differences between the analogs are particularly evident in infrared spectroscopy, where the carbonyl stretching frequency appears at lower wavenumbers in the thioester (around 1690 cm⁻¹) compared to the conventional ester (typically 1735-1750 cm⁻¹) [12]. This red shift reflects the altered electron density distribution around the carbonyl group when bonded to sulfur. Nuclear Magnetic Resonance chemical shifts also differ, with the acetyl methyl protons in the thioester appearing at slightly different chemical shifts compared to the oxygen analog due to the altered magnetic environment created by the sulfur atom.
Flammable